4-Deoxyrifamycin SV
Description
4-Deoxyrifamycin SV is a semisynthetic derivative of the rifamycin family, a class of ansamycin antibiotics that inhibit bacterial RNA polymerase. Rifamycins are characterized by a naphthoquinone chromophore fused to an aliphatic ansa bridge. In 4-Deoxyrifamycin SV, the hydroxyl group at the C-4 position of the chromophore is removed . Key structural features include:
- Chromophore: Naphthoquinone backbone with a C-8 hydroxyl group (critical for activity) .
- Ansa Bridge: 23-membered aliphatic chain enabling target interaction.
- Functional Groups: Modifications at C-4 (deoxy) and other positions (e.g., C-2', C-25, C-27) influence solubility, stability, and spectrum of activity.
Properties
CAS No. |
16784-11-5 |
|---|---|
Molecular Formula |
C37H47NO11 |
Molecular Weight |
681.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C37H47NO11/c1-17-11-10-12-18(2)36(45)38-25-14-13-24-27(32(25)43)31(42)22(6)34-28(24)35(44)37(8,49-34)47-16-15-26(46-9)19(3)33(48-23(7)39)21(5)30(41)20(4)29(17)40/h10-17,19-21,26,29-30,33,40-43H,1-9H3,(H,38,45)/b11-10+,16-15+,18-12-/t17-,19+,20+,21+,26-,29-,30+,33+,37-/m0/s1 |
InChI Key |
ZGXOTNGRBLIADW-FGNWBLSVSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C=C2)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxyrifamycin SV involves treating 4-deoxy-diazo-rifamycin S, dissolved in solvents like acetone or tetrahydrofuran, at temperatures between 15 and 30ºC . This process ensures the formation of the desired compound under controlled conditions.
Industrial Production Methods: Industrial production of 4-Deoxyrifamycin SV typically involves submerged fermentation using Amycolatopsis mediterranei. This method has been optimized to enhance yields through mutational strain improvement and process optimization . Factors such as temperature, agitation, inoculum level, and fermentation period are carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions: 4-Deoxyrifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. For instance, the oxidation of 4-Deoxyrifamycin SV can be achieved using reagents like hydrogen peroxide or potassium permanganate under controlled conditions .
Major Products Formed: The major products formed from these reactions include various derivatives of 4-Deoxyrifamycin SV, such as rifampicin, rifabutin, and rifapentine. These derivatives are widely used in clinical settings for their enhanced antibacterial properties .
Scientific Research Applications
4-Deoxyrifamycin SV has a wide range of scientific research applications:
Mechanism of Action
4-Deoxyrifamycin SV exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase of prokaryotes. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting bacterial growth and replication . The compound binds strongly to the RNA polymerase, ensuring a potent and sustained antibacterial effect .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The table below summarizes structural and functional differences between 4-Deoxyrifamycin SV and its analogs:
*Molecular weights are calculated based on structural data where explicit values are unavailable in the evidence.
Key Structural and Functional Insights
C-4 Position Tolerance
- This highlights the C-8 hydroxyl’s critical role in RNA polymerase binding.
Substitutions at the 2' Position
- Derivatives like 2'-(4"-morpholinyl)rifamycin P (EP-A-5140) demonstrate that bulky substituents at C-2' improve pharmacokinetic properties without compromising activity . These modifications are hypothesized to enhance membrane permeability.
Rifaximin: A Clinically Relevant Derivative
- Rifaximin (4-Deoxy-4′-methylpyrido-imidazo-rifamycin SV) is a semisynthetic derivative with a methyl group at the 4′ position. Its increased lipophilicity and reduced systemic absorption make it ideal for treating enteric infections .
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